Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib
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Overview
Description
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of dichloro and methoxy groups attached to the aniline and quinoline rings, respectively. This compound is notable for its applications in the development of pharmaceuticals, particularly as a tyrosine kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,4-dichloro-5-methoxyaniline with 6,7-dimethoxyquinoline-3-carbonitrile under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting the signaling pathways that promote cancer cell growth and proliferation . The molecular targets include BCR-ABL kinase and SRC family kinases .
Comparison with Similar Compounds
Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is similar to other tyrosine kinase inhibitors, such as:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A more potent inhibitor with a broader spectrum of activity.
Nilotinib: Known for its higher specificity and fewer side effects compared to imatinib.
Uniqueness
The uniqueness of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile lies in its specific chemical structure, which allows it to bind more effectively to certain tyrosine kinases, making it a valuable compound in the development of targeted cancer therapies .
Properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAYYSCJUHANG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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